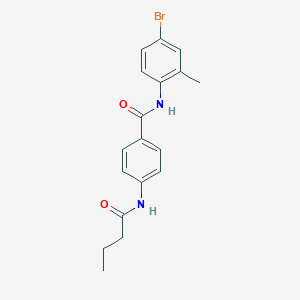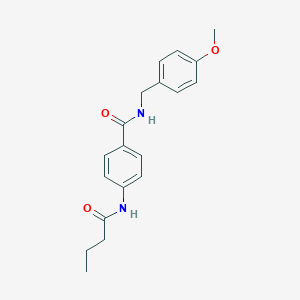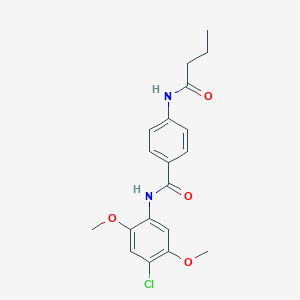
3-(4-Benzylpiperazin-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Benzylpiperazin-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as BDP or BDP-20 and is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is a crucial pathway in the regulation of cell growth and apoptosis.
Wirkmechanismus
The mechanism of action of BDP-20 involves the inhibition of the MDM2-p53 interaction, which leads to the stabilization and activation of the p53 pathway. This, in turn, induces apoptosis and inhibits tumor growth. BDP-20 has also been shown to inhibit angiogenesis, which is the process of blood vessel formation that is crucial for tumor growth and metastasis.
Biochemical and Physiological Effects:
BDP-20 has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It also inhibits angiogenesis, which is crucial for tumor growth and metastasis. BDP-20 has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BDP-20 in lab experiments include its potent inhibition of the MDM2-p53 interaction, its ability to induce apoptosis in cancer cells, and its low toxicity in normal cells. However, the limitations of using BDP-20 include its high cost of synthesis and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on BDP-20. One potential direction is to optimize the synthesis method to reduce the cost of production. Another direction is to study the pharmacokinetics and pharmacodynamics of BDP-20 to determine the optimal dosage and administration route for cancer treatment. Additionally, further studies are needed to investigate the potential of BDP-20 in combination with other cancer therapies.
Synthesemethoden
The synthesis of BDP-20 involves the reaction of 4-benzylpiperazine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by cyclization using N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The resulting compound is then treated with pyrrolidine-2,5-dione to obtain BDP-20.
Wissenschaftliche Forschungsanwendungen
BDP-20 has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of the MDM2-p53 interaction by BDP-20 leads to the stabilization and activation of the p53 pathway, which is crucial for inducing apoptosis and inhibiting tumor growth. Studies have shown that BDP-20 can induce apoptosis in cancer cells, including those that are resistant to conventional chemotherapy.
Eigenschaften
Produktname |
3-(4-Benzylpiperazin-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione |
|---|---|
Molekularformel |
C23H25N3O4 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
3-(4-benzylpiperazin-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H25N3O4/c27-22-15-19(25-10-8-24(9-11-25)16-17-4-2-1-3-5-17)23(28)26(22)18-6-7-20-21(14-18)30-13-12-29-20/h1-7,14,19H,8-13,15-16H2 |
InChI-Schlüssel |
ACELSMMHYIBRBJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC5=C(C=C4)OCCO5 |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC5=C(C=C4)OCCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)




![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)

![2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215502.png)
![N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine](/img/structure/B215503.png)
![N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine](/img/structure/B215505.png)
![2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215508.png)